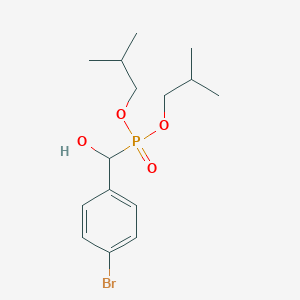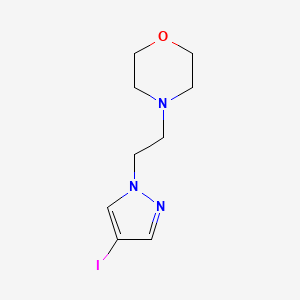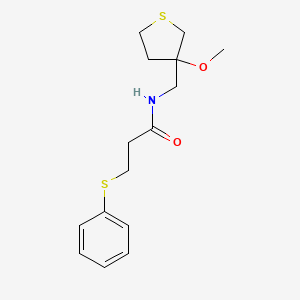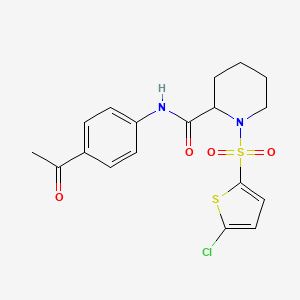
N-(4-acetylphenyl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-acetylphenyl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-2-carboxamide, also known as ACY-1215, is a small molecule inhibitor of histone deacetylase 6 (HDAC6). It was first synthesized in 2011 and has since gained attention in the scientific community for its potential applications in cancer treatment and neurodegenerative diseases.
Mecanismo De Acción
HDAC6 is a member of the histone deacetylase family of enzymes, which are involved in the regulation of gene expression. HDAC6 is unique in that it primarily deacetylates non-histone proteins, such as tubulin and heat shock protein 90 (HSP90). N-(4-acetylphenyl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-2-carboxamide selectively inhibits HDAC6, leading to an increase in the acetylation of its substrates. This increase in acetylation has been shown to promote the degradation of misfolded proteins and prevent the formation of protein aggregates.
Biochemical and Physiological Effects
In addition to its potential applications in cancer treatment and neurodegenerative diseases, N-(4-acetylphenyl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-2-carboxamide has also been shown to have effects on immune cells. Specifically, it has been shown to inhibit the production of pro-inflammatory cytokines and promote the differentiation of regulatory T cells, which are involved in the suppression of immune responses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(4-acetylphenyl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-2-carboxamide is its selectivity for HDAC6, which allows for the specific modulation of its substrates. Additionally, N-(4-acetylphenyl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-2-carboxamide has been shown to have good oral bioavailability and pharmacokinetics in preclinical studies. However, one limitation of N-(4-acetylphenyl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-2-carboxamide is its relatively short half-life, which may limit its efficacy in certain applications.
Direcciones Futuras
There are several potential future directions for the development of N-(4-acetylphenyl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-2-carboxamide and other HDAC6 inhibitors. One area of interest is the development of combination therapies, which may enhance the efficacy of HDAC6 inhibition in cancer treatment. Additionally, the development of more potent and selective HDAC6 inhibitors may further improve the efficacy of these compounds in cancer and neurodegenerative diseases. Finally, the potential applications of HDAC6 inhibitors in other areas, such as autoimmune diseases and viral infections, warrant further investigation.
Métodos De Síntesis
The synthesis of N-(4-acetylphenyl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-2-carboxamide involves a multi-step process starting from commercially available starting materials. The synthesis begins with the reaction of 5-chlorothiophene-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with p-acetylphenol to give the corresponding ester. The ester is then reduced with lithium aluminum hydride to form the alcohol, which is then reacted with piperidine-2-carboxylic acid to form the amide. Finally, the amide is sulfonated with chlorosulfonic acid to give N-(4-acetylphenyl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-2-carboxamide.
Aplicaciones Científicas De Investigación
N-(4-acetylphenyl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-2-carboxamide has been shown to have potential applications in cancer treatment and neurodegenerative diseases. In cancer, HDAC6 inhibition has been shown to promote the degradation of misfolded proteins and prevent the formation of protein aggregates, which are associated with cancer progression. In neurodegenerative diseases, HDAC6 inhibition has been shown to promote the clearance of misfolded proteins, which are associated with the development of these diseases.
Propiedades
IUPAC Name |
N-(4-acetylphenyl)-1-(5-chlorothiophen-2-yl)sulfonylpiperidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O4S2/c1-12(22)13-5-7-14(8-6-13)20-18(23)15-4-2-3-11-21(15)27(24,25)17-10-9-16(19)26-17/h5-10,15H,2-4,11H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFIROHSEXZJQRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2CCCCN2S(=O)(=O)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-3-Phenyl-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2982877.png)

![4-(1-(2-(2-methoxyphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one](/img/structure/B2982881.png)
![7-Oxo-6,7-dihydrothieno[2,3-c]pyridine-5-carboxylic acid](/img/structure/B2982883.png)
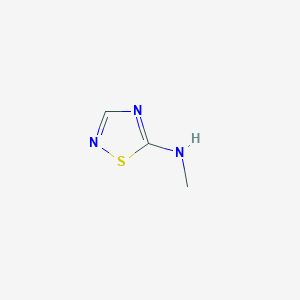
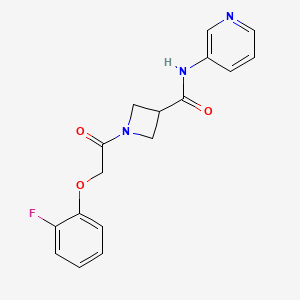
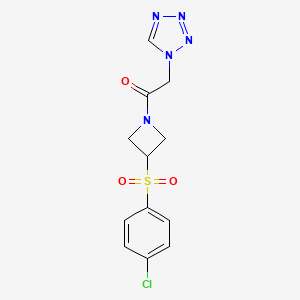

![(E)-7-(but-2-en-1-yl)-3,4,9-trimethyl-1-(2-methylallyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2982894.png)
![4-tert-butyl-N-[2-(morpholin-4-yl)ethyl]-2-oxopyrrolidine-3-carboxamide](/img/structure/B2982895.png)
